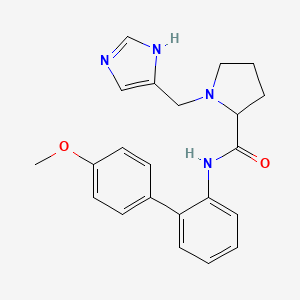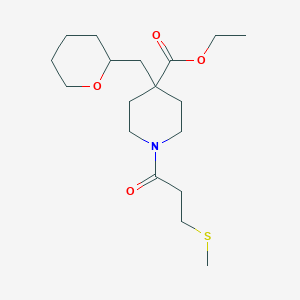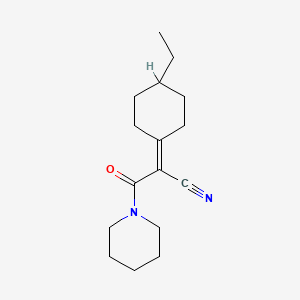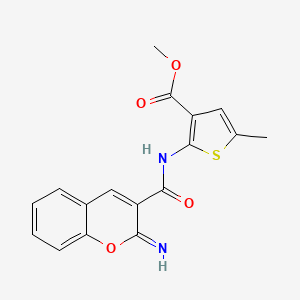![molecular formula C13H17NO3S B6007685 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine](/img/structure/B6007685.png)
4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring attached to a benzoyl group substituted with methoxy and methylsulfanyl groups. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with morpholine. The process can be carried out under various conditions, often involving the use of coupling agents to facilitate the formation of the amide bond. One common method involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, allowing it to react with morpholine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methylsulfanyl groups can influence its binding affinity and specificity, while the morpholine ring can enhance its solubility and stability. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents on the benzoyl group.
Uniqueness
This compound is unique due to the combination of its methoxy, methylsulfanyl, and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-16-12-9-10(18-2)3-4-11(12)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVMXHZLVIZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide](/img/structure/B6007602.png)

![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride](/img/structure/B6007620.png)

![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B6007649.png)
![2-(1-ethyl-4-piperidinyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007653.png)
![ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate](/img/structure/B6007659.png)
![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)


![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)
